molecular formula C18H21ClN6O2 B10981802 N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10981802
M. Wt: 388.8 g/mol
InChI Key: LOCRKBOFKWOJLX-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyrimidinyl group and a chlorobenzylamino moiety. It has shown potential in various biological applications, particularly in the development of anti-tubercular agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.

    Substitution with Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and suitable leaving groups.

    Introduction of Chlorobenzylamino Moiety: The chlorobenzylamino group is added through a coupling reaction, typically involving chlorobenzylamine and an activated ester or acid chloride.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, often using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has been explored for its potential in several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death. Molecular docking studies have shown that the compound binds to the active site of these enzymes, blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit enzymes involved in bacterial cell wall synthesis sets it apart from other similar compounds.

Properties

Molecular Formula

C18H21ClN6O2

Molecular Weight

388.8 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H21ClN6O2/c19-15-4-2-14(3-5-15)12-22-16(26)13-23-18(27)25-10-8-24(9-11-25)17-20-6-1-7-21-17/h1-7H,8-13H2,(H,22,26)(H,23,27)

InChI Key

LOCRKBOFKWOJLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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